molecular formula C12H13NO B1613534 3'-Cyano-2,2-dimethylpropiophenone CAS No. 898766-12-6

3'-Cyano-2,2-dimethylpropiophenone

Cat. No.: B1613534
CAS No.: 898766-12-6
M. Wt: 187.24 g/mol
InChI Key: MQRPHEGPMUGXGU-UHFFFAOYSA-N
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Description

3’-Cyano-2,2-dimethylpropiophenone is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is also known by its IUPAC name, 3-(2,2-dimethylpropanoyl)benzonitrile . This compound is characterized by the presence of a cyano group (-CN) attached to the benzene ring and a dimethylpropanoyl group at the 2-position of the benzene ring.

Properties

IUPAC Name

3-(2,2-dimethylpropanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRPHEGPMUGXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629215
Record name 3-(2,2-Dimethylpropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-12-6
Record name 3-(2,2-Dimethylpropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Cyano-2,2-dimethylpropiophenone can be synthesized through a multi-step reaction process. One common synthetic route involves the following steps :

    Starting Material: 1,3-Dibromobenzene

    Step 1: Reaction with magnesium in ether at -15°C to form a Grignard reagent.

    Step 2: Reaction of the Grignard reagent with dimethylformamide (DMF) under heating for 6 hours to yield the final product.

Industrial Production Methods

Industrial production methods for 3’-Cyano-2,2-dimethylpropiophenone typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-2,2-dimethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Cyano-2,2-dimethylpropiophenone has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Cyano-2,2-dimethylpropiophenone involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the dimethylpropanoyl group can undergo various transformations. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Cyano-2,2-dimethylpropiophenone is unique due to the specific positioning of the cyano group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

3'-Cyano-2,2-dimethylpropiophenone is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyano group (C≡N) attached to a 2,2-dimethylpropiophenone structure. This configuration contributes significantly to its reactivity and biological interactions. The presence of both the cyano group and the bulky dimethyl substituents enhances its electrophilic properties, allowing it to interact with nucleophilic sites on proteins and other biomolecules.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence various biochemical pathways. As an electrophile, the cyano group can participate in nucleophilic substitution reactions with thiol groups in proteins, potentially altering enzyme function or signaling pathways. This mechanism underlies its utility in biochemical research and drug development.

Biological Applications

The compound has been studied for several applications:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing potential therapeutic agents targeting neurological disorders due to its ability to interact with specific receptors and enzymes.
  • Biochemical Research : Researchers utilize it to investigate enzyme-catalyzed reactions and explore its role in modulating biological pathways.
  • Agrochemical Applications : Its unique structure enables it to be used in developing agrochemicals with specific biological activities.

Case Studies

  • Enzyme Interaction Studies : Research has shown that this compound can inhibit certain enzymes by binding covalently to active site residues. For example, studies indicate that compounds similar to this structure can significantly reduce enzyme activity by modifying key amino acids within the active site .
  • Antiviral Activity : In recent screening studies, compounds structurally related to this compound demonstrated antiviral properties against various pathogens. The mechanisms involved include interference with viral replication processes through enzyme inhibition .
  • Toxicological Assessments : Investigations into the toxicity profiles of this compound reveal that while it exhibits significant biological activity, it also requires careful evaluation regarding potential cytotoxic effects at higher concentrations.

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
This compoundCyano group attached to a propyl ketoneSpecific position of cyano group enhances reactivity
3'-Cyano-2,2-dimethylvalerophenoneSimilar structure but longer alkyl chainMay exhibit different solubility and stability
3'-Cyano-2,2-dimethylhexanophenoneLonger alkyl chain compared to propiophenonePotentially altered biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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